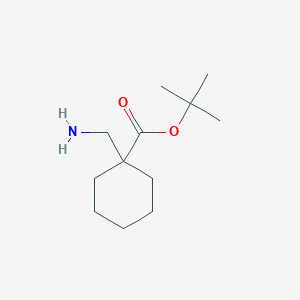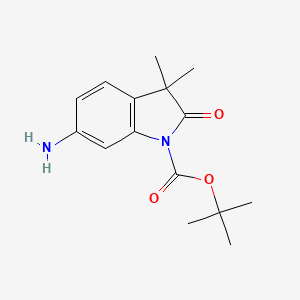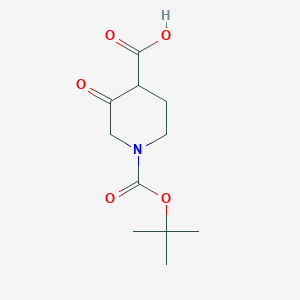
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Descripción general
Descripción
The compound “1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid” is a derivative of piperidine, which is a widely used chemical structure in pharmaceuticals and organic synthesis . The tert-butoxycarbonyl (Boc) group is a common protective group for amino groups in peptide synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has shown that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used in dipeptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .
Chemical Reactions Analysis
The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its molecular formula is C11H19NO4 and its molecular weight is 229.28 .
Aplicaciones Científicas De Investigación
Stereoselective Syntheses
Stereoselective synthesis is a crucial aspect of organic chemistry, enabling the creation of compounds with specific configurations. For instance, research by Boev et al. (2015) demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, a derivative of the core structure, highlighting the precision in manipulating molecule's spatial arrangement for potential pharmaceutical applications Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015.
Novel Tert-butoxycarbonylation Reagent
The development of new reagents for chemical synthesis is essential for expanding the toolkit of synthetic chemists. Saito et al. (2006) introduced a novel tert-butoxycarbonylation reagent, showcasing its utility in the protection of acidic proton-containing substrates, such as phenols and amines, which is a fundamental step in the synthesis of complex molecules Yukako Saito, H. Ouchi, H. Takahata, 2006.
Activation of Carboxylic Acids
Activating carboxylic acids towards esterification and amidation reactions is a key transformation in organic synthesis. Research by Basel and Hassner (2002) on activating carboxylic acids with tert-butyl carbonates opens avenues for efficient formation of amides or peptides, a process crucial in drug design and synthesis Y. Basel, A. Hassner, 2002.
Asymmetric Synthesis of Piperidine Derivatives
Asymmetric synthesis is fundamental for creating enantiomerically pure compounds, critical in medicinal chemistry. Xue et al. (2002) reported on the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing the versatility of tert-butoxycarbonyl-protected intermediates in the construction of complex, biologically active molecules C. Xue, Xiao-Yan He, J. Roderick, R. L. Corbett, C. Decicco, 2002.
Mild and Efficient One-Pot Curtius Rearrangement
The Curtius rearrangement is a powerful tool in organic synthesis for converting carboxylic acids into isocyanates, which can be further manipulated into a variety of functional groups. Lebel and Leogane (2005) developed a mild and efficient one-pot approach for this transformation, enabling the synthesis of Boc-protected amines, which are invaluable in peptide synthesis H. Lebel, Olivier Leogane, 2005.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSVABCXJRJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679419 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
CAS RN |
936497-91-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





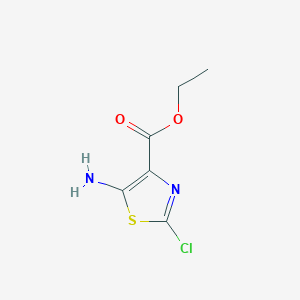
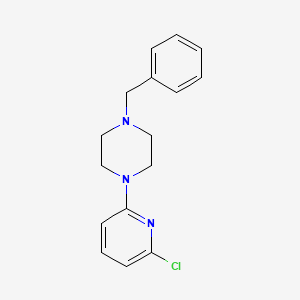
![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)


